molecular formula C20H16N2O3 B5713167 N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5713167
M. Wt: 332.4 g/mol
InChI Key: WNZCHBHKCFIAFD-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as NBH, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of hydrazones, which are known for their diverse biological activities. NBH has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, it is believed to act by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer. N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. It also has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes. In addition, N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and protect against oxidative stress. N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have a low toxicity profile and is well tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is its diverse biological activities, which make it a promising candidate for the development of new therapeutics. It also has a low toxicity profile and is well tolerated in animal studies. However, one of the limitations of N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is its low solubility in water, which can make it difficult to formulate for oral administration. In addition, more studies are needed to fully understand the mechanism of action of N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and its potential side effects.

Future Directions

There are several future directions for the study of N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One area of research is the development of new formulations for oral administration. Another area of research is the identification of new therapeutic applications for N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, such as in the treatment of neurodegenerative diseases. In addition, more studies are needed to fully understand the mechanism of action of N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and its potential side effects. Overall, the study of N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has the potential to lead to the development of new therapeutics for a range of diseases.

Synthesis Methods

N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized by the reaction of 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with 1-naphthaldehyde in the presence of a catalyst. The reaction can be carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.

Scientific Research Applications

N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also has been found to scavenge free radicals and protect against oxidative stress. In addition, N'-(1-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-20(19-13-24-17-10-3-4-11-18(17)25-19)22-21-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-12,19H,13H2,(H,22,23)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZCHBHKCFIAFD-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-naphthalen-1-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

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